1-(2-(4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione
Description
This compound features a pyrrolidine-2,5-dione core (a cyclic dicarboximide) linked via a 2-oxoethyl group to a piperidine ring. The piperidine is substituted at the 4-position with a 5-cyclopropyl-1,3,4-oxadiazole moiety.
Properties
IUPAC Name |
1-[2-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-2-oxoethyl]pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O4/c21-12-3-4-13(22)20(12)9-14(23)19-7-5-11(6-8-19)16-18-17-15(24-16)10-1-2-10/h10-11H,1-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHGIOKVMUHUEBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(O2)C3CCN(CC3)C(=O)CN4C(=O)CCC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(2-(4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Molecular Structure
The compound's structure can be broken down into several key components:
- Cyclopropyl Group : Provides unique steric and electronic properties.
- Oxadiazole Ring : Known for its biological activity, particularly in antimicrobial and anticancer agents.
- Pyrrolidine Dione Framework : Contributes to the compound's pharmacological profile.
Molecular Formula and Weight
- Molecular Formula : C₁₄H₁₈N₄O₃
- Molecular Weight : 286.32 g/mol
Antimicrobial Activity
Research indicates that compounds containing oxadiazole moieties exhibit significant antimicrobial properties. The presence of the cyclopropyl group enhances the lipophilicity of the compound, potentially increasing its membrane permeability and bioavailability.
Case Study: Antibacterial Testing
In vitro studies have shown that derivatives of oxadiazole exhibit activity against various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
The Minimum Inhibitory Concentration (MIC) values for these compounds typically range from 0.0039 to 0.025 mg/mL, indicating strong antibacterial effects .
Anticancer Potential
The compound's structure suggests potential anticancer activity, particularly through its interaction with cellular pathways involved in apoptosis and cell proliferation.
Research Findings
A study focused on a related oxadiazole-based compound demonstrated:
- Significant cytotoxicity against human cancer cell lines.
- Mechanisms involving the inhibition of Bcl-2 proteins, which are crucial for regulating apoptosis.
Table 1 summarizes the cytotoxic effects observed in various studies:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | U251 (glioblastoma) | < 10 | Bcl-2 inhibition |
| Compound B | A431 (epidermoid carcinoma) | < 15 | Apoptosis induction |
| Compound C | MCF7 (breast cancer) | < 20 | Cell cycle arrest |
Interaction with Biological Targets
The biological activity of this compound is likely mediated through interactions with specific proteins involved in cell signaling pathways. For instance:
- PD-1/PD-L1 Pathway : Some derivatives have shown promise as inhibitors of this pathway, which is crucial in cancer immunotherapy. Research indicates that certain compounds can enhance immune responses by blocking PD-1 interactions .
Structure-Activity Relationship (SAR)
The structure of the compound plays a critical role in its biological activity. Modifications to the oxadiazole and piperidine portions can significantly alter potency and selectivity against various biological targets.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations:
Structural Variations: The target compound’s 5-cyclopropyl-1,3,4-oxadiazole substituent distinguishes it from indole (4f, 4h) or pyrrolopyridine (9) derivatives. Linker Flexibility: The 2-oxoethyl linker in the target compound may confer rigidity compared to ethyl or propyl linkers in analogs, affecting conformational preferences .
Synthetic Efficiency :
- High yields (e.g., 93.8% for 4f ) are associated with methoxyindole substituents, whereas fluoroindole (4h, 57.2%) and pyrrolopyridine (9, 43%) analogs show lower yields, possibly due to steric or electronic challenges. The cyclopropyl-oxadiazole group in the target compound may similarly reduce synthetic accessibility.
Physicochemical Properties :
- Melting points vary significantly: 4h (203–204°C) suggests high crystallinity from fluorine’s electronegativity, while the target’s cyclopropyl group could lower melting points due to increased hydrophobicity .
- The oxadiazole’s metabolic stability may enhance bioavailability compared to indole-derived compounds, which are prone to oxidative degradation .
Research Findings and Implications
- Indole and pyrrolopyridine analogs, however, are more common in CNS drug discovery due to their affinity for serotonin receptors .
- Substituent Effects : Methoxy groups (e.g., 4f, 4i) improve solubility but may reduce membrane permeability, whereas cyclopropyl groups balance lipophilicity and metabolic stability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
